molecular formula C10H13NO3 B13953250 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine

4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13953250
M. Wt: 195.21 g/mol
InChI Key: WLMMDFVCPPSUDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethoxy-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism by which 3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO3/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4,7H,5,11H2,1-2H3

InChI Key

WLMMDFVCPPSUDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CO2)N)C(=C1)OC

Origin of Product

United States

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